Cas no 102189-77-5 (4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine)

4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole moiety with an isopropyl substituent. This structure imparts notable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxadiazole ring enhances metabolic resistance, while the pyridine group offers versatile functionalization potential. Its balanced lipophilicity and electron-withdrawing properties contribute to improved bioavailability in drug development. The compound is particularly useful in designing kinase inhibitors and antimicrobial agents due to its ability to modulate biological targets effectively. High purity and consistent synthesis routes ensure reliable performance in research and industrial applications.
4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine structure
102189-77-5 structure
Product Name:4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No:102189-77-5
MF:C10H11N3O
MW:189.213841676712
CID:3559210
PubChem ID:20811536
Update Time:2025-05-22

4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
    • 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
    • 5-propan-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
    • F6617-2274
    • SCHEMBL11020935
    • AKOS040707467
    • 102189-77-5
    • 5-isopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole
    • Inchi: 1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8/h3-7H,1-2H3
    • InChI Key: NEXNYAHYXMTMIT-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(C2N=C(C(C)C)ON=2)=C1

Computed Properties

  • Exact Mass: 189.090211983Da
  • Monoisotopic Mass: 189.090211983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.8Ų

4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine Pricemore >>

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Additional information on 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(Propan-2-yl)-1,2,4-Oxadiazol-3-yl]Pyridine: A Comprehensive Overview

The compound with CAS No. 102189-77-5, commonly referred to as 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and versatility in different fields. The oxadiazole ring system within this molecule contributes to its reactivity and stability, making it a valuable compound for research and development.

Recent studies have highlighted the importance of heterocyclic compounds like 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine in the field of medicinal chemistry. The pyridine ring system is known for its ability to act as a bioisostere in drug design, potentially enhancing the pharmacokinetic properties of pharmaceutical agents. Moreover, the propan-2-yl substituent introduces steric effects that can influence the molecule's interaction with biological targets, making it a promising candidate for drug discovery.

The synthesis of this compound involves a series of well-established organic reactions. The formation of the oxadiazole ring typically occurs through a condensation reaction between a carbonyl compound and an amine derivative. The subsequent introduction of the pyridine ring is achieved via cyclization reactions under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocyclic compounds, reducing production costs and improving yield.

In terms of physical properties, 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine exhibits interesting characteristics that make it suitable for various applications. Its melting point and solubility profiles are critical factors in determining its usability in different environments. Recent research has focused on optimizing these properties through structural modifications, such as altering the substituents on the oxadiazole and pyridine rings. These modifications have shown promising results in enhancing the compound's stability under harsh conditions.

The application of this compound extends beyond medicinal chemistry. Its unique electronic properties make it a valuable component in materials science, particularly in the development of advanced materials such as semiconductors and optoelectronic devices. The conjugated system within the molecule facilitates electron delocalization, which is essential for achieving desired electronic characteristics in these applications.

Furthermore, recent studies have explored the use of 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine as a precursor for more complex molecular architectures. By incorporating this compound into larger frameworks, researchers aim to create materials with tailored properties for specific uses. This approach has opened new avenues for innovation in both academic and industrial settings.

In conclusion, 4-[5-(propan

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